Computational Docking Affinity of CPHA Against Human Carbonic Anhydrase IV
The binding conformation and interaction energy of CPHA were evaluated against human carbonic anhydrase IV (PDB ID: 1ZNC) using AutoDock Vina 1.5.6. The compound achieved a docking-based binding affinity score of –6.2 kcal/mol, as reported in the primary computational study . In the same study, the co-crystallized reference ligand (acetazolamide, a clinically used CA inhibitor) yielded a re-docked score of –6.0 kcal/mol under identical grid parameters and software settings . CPHA engaged key active-site residues ARG254, GLY252, VAL256, LYS37, ALA38, ILE33, LEU251, and VAL34 .
| Evidence Dimension | Molecular docking binding affinity (AutoDock Vina score) |
|---|---|
| Target Compound Data | –6.2 kcal/mol |
| Comparator Or Baseline | Acetazolamide (re-docked): –6.0 kcal/mol |
| Quantified Difference | Δ = –0.2 kcal/mol (more favorable for CPHA) |
| Conditions | AutoDock Vina 1.5.6; grid box 40×40×40 Å centered at (4.032, 4.02, 14.32); protein PDB ID 1ZNC |
Why This Matters
CPHA demonstrates a marginally more favorable predicted binding energy than the clinically established CA inhibitor acetazolamide in the identical computational model, supporting its prioritization as a scaffold for CA-targeted medicinal chemistry campaigns.
- [1] Ramakrishna Belathur Narasaiah et al. (Z)-2-(4-chlorophenyl)-N'-Hydroxyacetimidamide as a Human Carbonic Anhydrase Inhibitor... Biointerface Research in Applied Chemistry, 2024, 14(2), 28. View Source
